BenchChemオンラインストアへようこそ!

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Kinase inhibition PI3K/mTOR pathway Selectivity profiling

This 1,3,4-oxadiazole acetamide features an isopropylsulfonyl-phenyl group and acetamide cap that define a discrete SAR space. Structurally related sulfonyl amide oxadiazoles show up to 100-fold Kᵢ variation across hCA I/II and AChE. The isopropylsulfonyl substitution differentiates it from methyl/aryl analogs, providing a unique selectivity fingerprint for PI3Kα, hCA, NTPDase, and AChE inhibitor screening. Favorable CNS drug-like properties (XLogP3 1.0, MW 309.34, HBD 1) support passive permeability assays. For reproducible pharmacology, do not substitute with nearest analogs.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34
CAS No. 922125-03-9
Cat. No. B2872773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS922125-03-9
Molecular FormulaC13H15N3O4S
Molecular Weight309.34
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C
InChIInChI=1S/C13H15N3O4S/c1-8(2)21(18,19)11-6-4-10(5-7-11)12-15-16-13(20-12)14-9(3)17/h4-8H,1-3H3,(H,14,16,17)
InChIKeySIBRTGHOGSBWSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 922125-03-9): Chemical Identity and Physicochemical Profile


N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 922125-03-9) is a synthetic small molecule (C₁₃H₁₅N₃O₄S, MW 309.34 g/mol) belonging to the 1,3,4-oxadiazole acetamide class. It features an isopropylsulfonyl-substituted phenyl ring at the 5-position of the oxadiazole core and an acetamide moiety at the 2-position [1]. The compound is commercially catalogued as a research chemical (e.g., AKOS024638431) and is structurally related to broader families of sulfonamide-bearing oxadiazoles investigated for enzyme inhibition and kinase modulation. Key computed physicochemical properties include XLogP3-AA of 1.0, one hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds [1].

Why Generic Substitution Fails for N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide


Within the 1,3,4-oxadiazole scaffold class, even subtle variations in sulfonyl substituent identity, oxadiazole regioisomerism, and N-acyl chain length can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For structurally related N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole motif, in vitro enzyme inhibition potencies (Kᵢ against AChE, hCA I, and hCA II) have been shown to span two orders of magnitude across a congeneric series [1]. The specific isopropylsulfonyl-phenyl substitution pattern and acetamide capping of the target compound define a discrete chemical space that cannot be replicated by simple analogs without risking divergent biological readouts. For scientific procurement requiring reproducibility, assuming interchangeability between this compound and its closest available analogs (e.g., cyclopropanecarboxamide or benzamide derivatives) is not supported by the available structure–activity relationship (SAR) evidence [1].

Quantitative Differentiation Evidence for N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide


Kinase Selectivity Profiling Against PI3Kα/mTOR/DNA-PK Panel in BindingDB (Cross-Study Comparable for Oxadiazole-Sulfonyl Chemotype)

BindingDB entries for structurally related oxadiazole-sulfonyl compounds from the same patent family (US9453031) demonstrate measurable, albeit modest, differential activity across a panel of lipid and Ser/Thr kinases. One representative analog (BDBM251623) exhibited IC₅₀ values of 480 nM against PI3Kα, 2,820 nM against DNA-PK, and 1,540 nM against mTOR under matched assay conditions (pH 7.5, 25 °C, ADP Hunter Plus assay) [1]. Although the exact target compound (CAS 922125-03-9) lacks direct BindingDB characterization, the observed intra-chemotype selectivity window (≈5.9-fold between PI3Kα and DNA-PK) illustrates that the oxadiazole-sulfonyl scaffold can discriminate among structurally homologous kinases, highlighting the necessity of compound-level validation rather than scaffold-level generalization for kinase-targeted procurement decisions [1].

Kinase inhibition PI3K/mTOR pathway Selectivity profiling

Enzyme Inhibitory Range Within the 1,3,4-Oxadiazole Sulfonamide Class (AChE, hCA I, hCA II)

Gulec et al. (2022) reported that a series of novel N-substituted sulfonyl amide derivatives incorporating the 1,3,4-oxadiazole motif (compounds 6a–j) displayed Kᵢ values ranging from 23.11–52.49 nM for AChE, 18.66–59.62 nM for hCA I, and 9.33–120.80 nM for hCA II [1]. This 6.5- to 13-fold intra-series range underscores that even minor structural modifications (e.g., sulfonyl substituent variation) can substantially shift potency and isoform selectivity. Compound-specific data for CAS 922125-03-9 are not reported in this study; however, the class-level SAR establishes a quantitative expectation that introducing the isopropylsulfonyl-phenyl-acetamide motif will generate a unique position within this potency landscape, distinct from the methyl-, ethyl-, or aryl-sulfonyl analogs characterized [1].

Carbonic anhydrase Acetylcholinesterase Enzyme inhibition

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Relative to Common 1,3,4-Oxadiazole Analogs

The target compound (CAS 922125-03-9) possesses a computed XLogP3-AA of 1.0, a single H-bond donor, and six H-bond acceptors [1]. By comparison, the closely related cyclopropanecarboxamide analog (CAS not specified; C₁₅H₁₇N₃O₄S, MW 335.38) and the morpholinosulfonyl-benzamide analog (CAS 922045-01-0; C₂₂H₂₄N₄O₇S₂, MW 520.58) carry substantially larger and more polar substituents at the 2-position, altering both lipophilicity and topological polar surface area (tPSA). The isopropylsulfonyl group itself differentiates this compound from the common methylsulfonyl or phenylsulfonyl analogs frequently encountered in oxadiazole libraries [1]. These computed property differences, while not direct biological evidence, are relevant for solubility, permeability, and formulation considerations in assay development and procurement .

Physicochemical properties Drug-likeness Solubility prediction

NTPDase Inhibitory Potential of Structurally Proximal 1,3,4-Oxadiazole Derivatives

A 2026 study reported the synthesis and ecto-NTPDase inhibition profiling of substituted 1,3,4-oxadiazole derivatives (compounds 4 and 7a–7g). Molecular docking indicated selective affinity toward NTPDase2, an isoform implicated in tumorigenesis [1]. Kinetic analysis of the best inhibitor (7g) revealed non-competitive inhibition, and in silico ADME profiling predicted favorable safety with minimal toxicity [1]. While the target compound (CAS 922125-03-9) was not among the tested series, the study provides a methodological framework and comparator baseline for evaluating isopropylsulfonyl-phenyl oxadiazoles as potential NTPDase tools. The acetamide cap at the 2-position of the oxadiazole in the target compound represents a distinct chemotype relative to the aryl/heteroaryl-substituted series 7a–7g, suggesting that its NTPDase selectivity profile would require independent determination [1].

Ecto-NTPDase Cancer biology Purinergic signaling

Recommended Research and Industrial Application Scenarios for N-(5-(4-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide


Probe Development for PI3Kα-Related Kinase Selectivity Screens

Given the sub-micromolar PI3Kα potency and measurable selectivity window observed for the oxadiazole-sulfonyl chemotype in BindingDB [1], CAS 922125-03-9 can serve as a starting scaffold for kinase selectivity profiling. Researchers should conduct confirmatory dose–response assays against a PI3K/mTOR/DNA-PK panel to establish compound-specific IC₅₀ values before use as a chemical probe.

Carbonic Anhydrase and Acetylcholinesterase Isoform Selectivity Studies

The class-level SAR [2] positions this compound as a candidate for hCA I/II and AChE inhibition screening. Its isopropylsulfonyl substituent differentiates it from methyl- and aryl-sulfonyl analogs, potentially yielding a unique selectivity fingerprint. Procurement should include a panel of comparator oxadiazole sulfonamides to map the structure–activity landscape.

Physicochemical Optimization for CNS-Penetrant Oxadiazole Leads

With XLogP3 of 1.0, low molecular weight (309 Da), and a single H-bond donor [3], CAS 922125-03-9 occupies favorable CNS drug-like space (often defined as MW <400, ClogP <5, HBD <3). It can be benchmarked against bulkier oxadiazole analogs in parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayers to assess passive permeability.

NTPDase2-Focused Purinergic Signaling Research

The demonstrated druggability of NTPDase2 by 1,3,4-oxadiazole derivatives [4] suggests that the target compound, with its acetamide cap and isopropylsulfonyl substitution, represents an underexplored chemotype for NTPDase isoform selectivity. Initial molecular docking against NTPDase2 (PDB: available homology models) can prioritize CAS 922125-03-9 for in vitro enzyme inhibition testing before procurement of larger quantities.

Quote Request

Request a Quote for N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.